
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate, also known as DEEDB, is a quaternary ammonium compound that has been synthesized and studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have activity as a cholinesterase inhibitor, which may make it useful in the treatment of Alzheimer's disease. Additionally, Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has been shown to have activity as a surfactant, which may make it useful in drug delivery systems.
Wirkmechanismus
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate is thought to act as a cholinesterase inhibitor by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which may improve cognitive function. Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate's surfactant activity is thought to be due to its ability to reduce the surface tension of liquids, which may make it useful in drug delivery systems.
Biochemische Und Physiologische Effekte
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has been shown to have a number of biochemical and physiological effects, including inhibition of cholinesterase activity, reduction of surface tension, and membrane-disrupting activity. It has also been shown to have antifungal and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has a number of advantages for use in lab experiments, including its ability to inhibit cholinesterase activity and its surfactant activity. However, it also has a number of limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are a number of potential future directions for research on Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate. These include further studies on its potential use as a cholinesterase inhibitor for the treatment of Alzheimer's disease, as well as studies on its potential use as a surfactant in drug delivery systems. Additionally, further studies on its biochemical and physiological effects may lead to new applications in a variety of scientific research fields.
Synthesemethoden
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate can be synthesized through a series of reactions involving the reaction of diethyl(2-hydroxyethyl)amine with propylene oxide to form the intermediate diethyl(2-hydroxyethyl)propylamine. The intermediate is then reacted with bromoacetic acid to form the quaternary ammonium salt, which can be further reacted with dicyclopentylacetic acid to form Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate.
Eigenschaften
CAS-Nummer |
102571-18-6 |
|---|---|
Produktname |
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate |
Molekularformel |
C21H40BrNO2 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-propylazanium;bromide |
InChI |
InChI=1S/C21H40NO2.BrH/c1-4-15-22(5-2,6-3)16-17-24-21(23)20(18-11-7-8-12-18)19-13-9-10-14-19;/h18-20H,4-17H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QIMCCDRJOJTRLJ-UHFFFAOYSA-M |
SMILES |
CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
Kanonische SMILES |
CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
Synonyme |
Acetic acid, dicyclopentyl-, 2-(diethylamino)ethyl ester, propylbromid e |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)
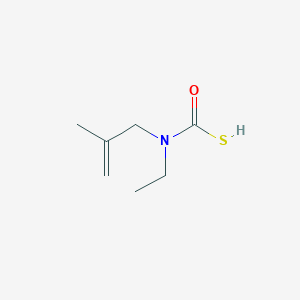
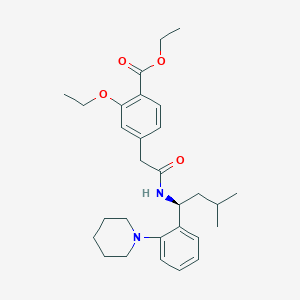
![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)
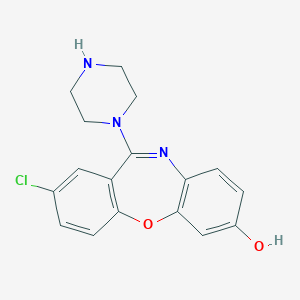
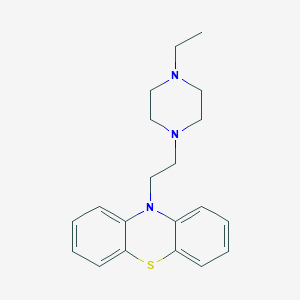
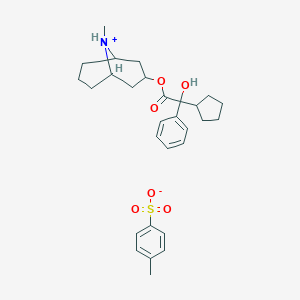
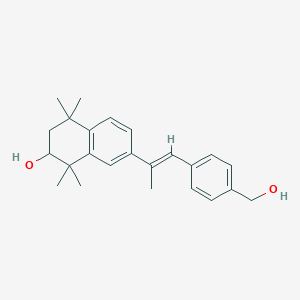
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)
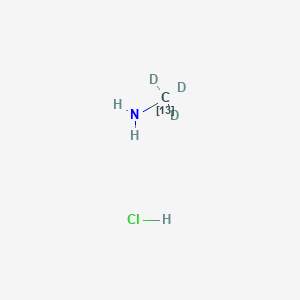

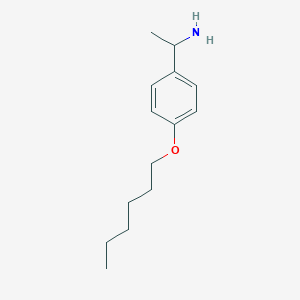
![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)